Cas no 2490374-84-8 (5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride)

5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride
- 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
- Z4613617522
- 5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride
-
- MDL: MFCD32853217
- インチ: 1S/C13H15NO2.ClH/c15-11(16)13-6-12(7-13,8-14-9-13)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H,15,16);1H
- InChIKey: ZCGSVZSJVQBHHH-UHFFFAOYSA-N
- SMILES: Cl.OC(C12CNCC(C3C=CC=CC=3)(C1)C2)=O
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 301
- トポロジー分子極性表面積: 49.3
5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27121966-0.5g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95.0% | 0.5g |
$1158.0 | 2025-03-18 | |
Enamine | EN300-27121966-0.1g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95.0% | 0.1g |
$515.0 | 2025-03-18 | |
Enamine | EN300-27121966-5.0g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95.0% | 5.0g |
$4309.0 | 2025-03-18 | |
Enamine | EN300-27121966-5g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95% | 5g |
$4309.0 | 2023-09-11 | |
Enamine | EN300-27121966-1g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95% | 1g |
$1485.0 | 2023-09-11 | |
1PlusChem | 1P02AG06-50mg |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95% | 50mg |
$487.00 | 2024-05-21 | |
Enamine | EN300-37375395-5.0g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 5.0g |
$4309.0 | 2023-07-07 | ||
Aaron | AR02AG8I-50mg |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95% | 50mg |
$498.00 | 2023-12-15 | |
Aaron | AR02AG8I-1g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95% | 1g |
$2067.00 | 2023-12-15 | |
Enamine | EN300-27121966-0.25g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95.0% | 0.25g |
$735.0 | 2025-03-18 |
5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride 関連文献
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochlorideに関する追加情報
Introduction to 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS No. 2490374-84-8)
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride, identified by its CAS number 2490374-84-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of bicyclic azaboranes, which have garnered considerable attention due to their unique structural properties and potential biological activities. The presence of a phenyl group and an azabicyclo structure imparts distinct chemical and pharmacological characteristics, making it a valuable scaffold for drug discovery and development.
The bicyclo[3.1.1]heptane core is a fused tricyclic system consisting of three carbon atoms in a cyclopropane ring, one carbon in a cyclopentane ring, and two carbons in a cyclohexane ring. This arrangement creates a rigid framework with strained bonds, which can influence the compound's reactivity and biological interactions. The incorporation of an azabicyclo structure introduces nitrogen atoms into the system, which can serve as hydrogen bond donors or acceptors, further modulating its pharmacophoric properties.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products such as oral tablets or injectable solutions. This solubility improvement is crucial for achieving optimal bioavailability and therapeutic efficacy. Additionally, the carboxylic acid moiety provides a site for further functionalization, allowing chemists to modify the compound's properties for specific applications.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies suggest that 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases, neurodegenerative disorders, and cancer. These findings have spurred interest in exploring its potential as a lead compound for novel therapeutic agents.
In vitro studies have demonstrated that this compound can interact with proteins such as kinases and proteases, which are often dysregulated in pathological conditions. The phenyl group in the molecule may participate in π-stacking interactions with aromatic residues in target proteins, while the azabicyclo structure could stabilize binding through hydrophobic interactions or by fitting into specific binding pockets. Such interactions are critical for modulating enzymatic activity and signaling pathways.
The synthesis of 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride involves multi-step organic reactions, including cyclization and functional group transformations. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as transition metal catalysis and asymmetric synthesis have been particularly useful in constructing the complex bicyclic framework with high enantioselectivity.
Pharmacokinetic studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data indicate that 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride exhibits moderate oral bioavailability and prolonged half-life, suggesting its potential for once-daily dosing regimens. These pharmacokinetic profiles are favorable for developing long-term therapeutic strategies.
The compound's stability under various storage conditions has also been assessed to ensure its shelf-life and efficacy upon formulation into commercial products. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to confirm the identity and purity of the synthesized material.
Future research directions include exploring derivatives of 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride to optimize its pharmacological properties further. By modifying substituents on the phenyl ring or introducing additional functional groups, researchers aim to enhance potency, selectivity, and reduce side effects. Structure-based drug design approaches will play a pivotal role in guiding these modifications.
The growing interest in natural product-inspired scaffolds has also prompted investigations into biologically active compounds derived from similar structural motifs found in plants or microorganisms. 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride represents an example of how synthetic chemistry can mimic nature's diversity while introducing novel chemical entities with therapeutic potential.
In conclusion,5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS No. 2490374-84-8) is a promising candidate for further pharmacological exploration due to its unique structural features and potential biological activities。Ongoing studies aim to elucidate its mechanisms of action and translate these findings into clinical applications。With continued advancements in synthetic chemistry、computational modeling,and pharmacological evaluation,this compound holds significant promise as a building block for next-generation therapeutics。
2490374-84-8 (5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride) Related Products
- 1805584-01-3(3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride)
- 921812-27-3(2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide)
- 1261482-22-7(3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl)
- 1630123-28-2((1S,3As,6aS)-Octahydro-pentalen-1-ylamine)
- 899726-84-2(8-(2-ethoxyphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1020501-87-4(3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)
- 1097190-97-0(3-[(3,5-dichlorophenyl)carbamoyl]-2-{[3-(dimethylamino)propyl]amino}propanoic acid)
- 1261512-89-3(3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine)
- 202807-73-6(N,1-Dimethyl-1H-indol-6-amine)
- 191868-23-2(1-(4-Cyanophenyl)-n-methylmethanesulfonamide)




